molecular formula C19H20O3 B1250199 Acerogenin L

Acerogenin L

カタログ番号: B1250199
分子量: 296.4 g/mol
InChIキー: XXXWRTFKEKSSKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acerogenin L is a macrocyclic diarylheptanoid characterized by a 15-membered ring system containing two aromatic moieties linked via a biaryl ether bond. Structurally, it belongs to the acerogenin family, isolated from Acer nikoense Maxim (Aceraceae), a plant traditionally used in Japanese folk medicine for hepatic and ocular disorders . While its specific biological activities are less documented compared to other acerogenins, its synthesis involves copper-mediated Ullmann condensation reactions, yielding precursors with varying substituents (e.g., R1=R2=R3=H) under optimized conditions (e.g., CuO, K₂CO₃, pyridine, 90°C, 49% yield) . Acerogenin L shares structural homology with other cyclic diarylheptanoids but is distinguished by its unique substitution pattern and macrocyclic conformation .

特性

分子式

C19H20O3

分子量

296.4 g/mol

IUPAC名

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one

InChI

InChI=1S/C19H20O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,21H,1-5,9H2

InChIキー

XXXWRTFKEKSSKV-UHFFFAOYSA-N

正規SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O

同義語

acerogenin L

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Key Substituents Macrocyclic Features Source
Acerogenin L 15-membered biaryl ether R1=R2=R3=H Endocyclic ether bond Synthetic/[A. nikoense]
Acerogenin A 15-membered biaryl ether Methoxy groups at specific positions Similar ring system A. nikoense
Acerogenin B Regioisomer of Acerogenin A Varied hydroxyl/methoxy groups Structural isomerism A. nikoense
Acerogenin C 15-membered biaryl ether Hydroxyl groups at C3/C5′ Analogous ring with polar groups A. nikoense
Acerogenin M Cyclic diarylheptanoid Additional phenolic substituents Anti-inflammatory activity A. nikoense

Key Research Findings

Therapeutic Diversity :

  • Acerogenin A: Potent in neurodegenerative models (e.g., glutamate-induced HT22 cell toxicity) .
  • Acerogenin B: Selective SGLT1 inhibition, relevant for diabetes management .
  • Acerogenin C: Dual antiproliferative and neuroprotective effects via PI3K/Akt and cell cycle regulation .

Synthetic Accessibility : Acerogenin L’s synthesis achieves moderate yields (49–81%), comparable to other acerogenins, but requires optimization for scalability .

Q & A

Q. What experimental models are commonly used to study Acerogenin C’s antiproliferative and neuroprotective effects?

Acerogenin C has been studied in two primary models:

  • Human Aortic Smooth Muscle Cells (HASMCs): Used to investigate antiproliferative effects under PDGF-BB stimulation, focusing on cell cycle arrest and signaling pathways like PLCγ1/Akt .
  • HT22 Mouse Hippocampal Cells: Employed to assess neuroprotective mechanisms against glutamate-induced toxicity, particularly via the Nrf2/HO-1 pathway . Methodological Note: Ensure cell lines are validated for purity and responsiveness to stimuli (e.g., PDGF-BB at 20 ng/mL for HASMCs) and use standardized viability assays (e.g., MTT, [³H]-thymidine uptake) to confirm cytotoxicity thresholds .

Q. What concentration ranges of Acerogenin C are effective in inhibiting proliferation without cytotoxicity?

Studies demonstrate efficacy at 0.1–10 μM in HASMCs, with no cytotoxicity observed via trypan blue exclusion or [³H]-thymidine uptake assays. Higher concentrations (>10 μM) remain unexplored in these models . Methodological Note: Dose-response curves should include at least three concentrations (e.g., 0.1, 1, 10 μM) and negative controls (unstimulated cells) to isolate PDGF-BB-specific effects .

Q. Which signaling pathways are primarily modulated by Acerogenin C in HASMCs?

Acerogenin C selectively inhibits:

  • PLCγ1 and Akt Phosphorylation: Concentration-dependent suppression, critical for PDGF-BB-induced proliferation .
  • Cell Cycle Proteins: Downregulation of cyclin D1, CDK4, cyclin E, and CDK2, coupled with p27kip1 upregulation, induces G1-phase arrest . Key Contradiction: ERK1/2 and PDGF-Rβ phosphorylation remain unaffected, suggesting pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Acerogenin C’s selective inhibition of downstream (PLCγ1/Akt) but not upstream (PDGF-Rβ) signaling nodes?

Proposed strategies:

  • Kinase Activity Profiling: Use phosphoproteomics or in vitro kinase assays to identify off-target interactions or compensatory pathways .
  • RNA Silencing: Knockdown PDGF-Rβ to confirm if residual signaling occurs independently of receptor activation .
  • Time-Course Experiments: Assess temporal phosphorylation patterns to detect transient effects missed in 24-hour incubations .

Q. What methodological considerations are critical when analyzing Acerogenin C’s effects on cell cycle progression?

  • Synchronization Protocols: Use serum starvation or contact inhibition to synchronize cells in G0/G1 before treatment .
  • Flow Cytometry: Combine propidium iodide staining with BrdU incorporation to distinguish S-phase suppression from G1 arrest .
  • Immunoblotting: Normalize cyclin/CDK expression to housekeeping proteins (e.g., α-myosin) and validate antibodies using siRNA controls .

Q. How can cross-model validation strengthen mechanistic insights into Acerogenin C’s neuroprotective effects?

  • Comparative Signaling Analysis: Test Nrf2/HO-1 activation in HASMCs to determine if neuroprotection overlaps with antiproliferative mechanisms .
  • In Vivo Models: Validate HT22 findings in animal models of neurodegeneration (e.g., Alzheimer’s disease) with pharmacokinetic studies to assess blood-brain barrier penetration .
  • Pathway Crosstalk: Investigate interactions between Nrf2 and PDGF-BB pathways using dual-reporter assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in Acerogenin C’s impact on p27kip1 expression across studies?

  • Contextual Factors: Differences in cell confluence, serum conditions, or PDGF-BB exposure time may alter p27kip1 dynamics. Replicate experiments under standardized conditions .
  • Post-Translational Modifications: Assess p27kip1 phosphorylation (e.g., Thr187) via Phos-tag gels to determine if degradation, rather than transcription, explains variability .

Methodological Resources

  • Cell Cycle Analysis: Refer to protocols in Antiproliferative Activity of Acerogenin C for SDS-PAGE/Western blotting conditions and antibody specifications .
  • Neuroprotection Assays: Follow MTT and siRNA silencing methods detailed in Acerogenin C from Acer nikoense... .
  • Ethical Replication: Adhere to data-sharing and citation standards per ACS Style Guidelines when reproducing results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acerogenin L
Reactant of Route 2
Acerogenin L

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。